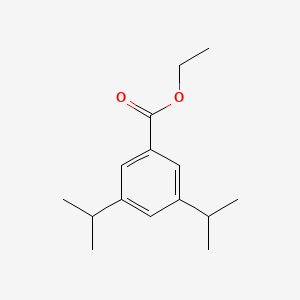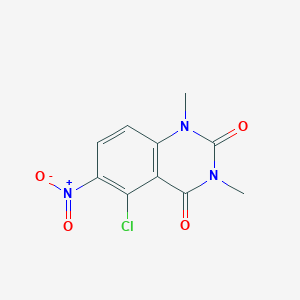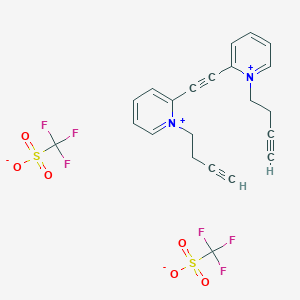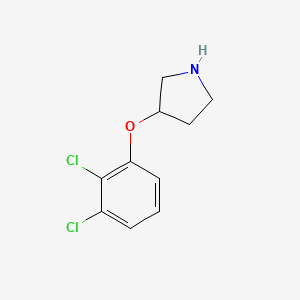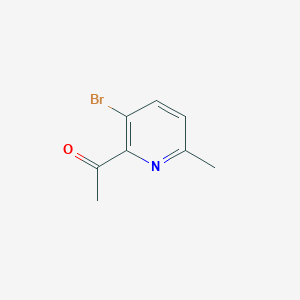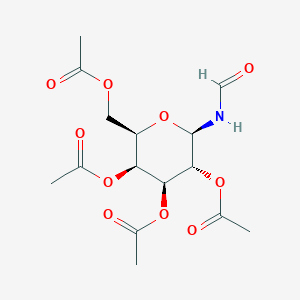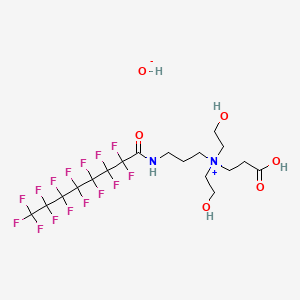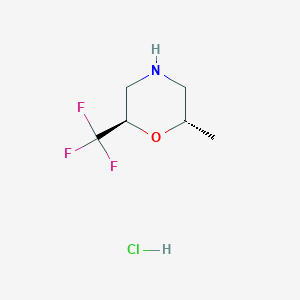
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO. It is a morpholine derivative with a methyl group at the 2-position and a trifluoromethyl group at the 6-position, forming a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as (2S,6R)-2-methylmorpholine and trifluoromethylating agents.
Trifluoromethylation: The morpholine derivative undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethylating agents in the presence of a base.
Acidification: The resulting trifluoromethylated morpholine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the morpholine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Methylmorpholine: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)morpholine: Similar structure but lacks the methyl group at the 2-position.
Other trifluoromethylated compounds: Compounds with trifluoromethyl groups in different positions or on different backbones.
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |
InChI Key |
NCSUUOGDZBYILU-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C(F)(F)F.Cl |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


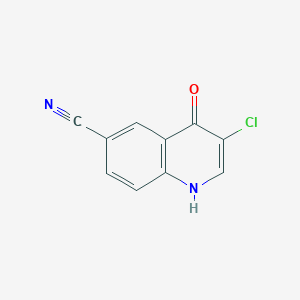
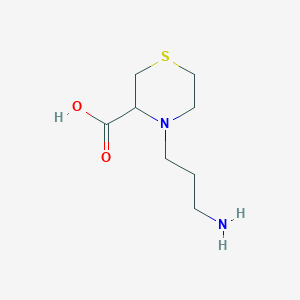
![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
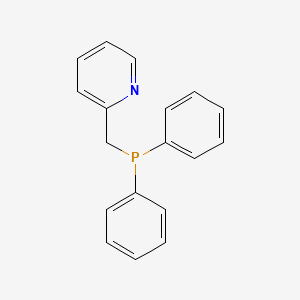
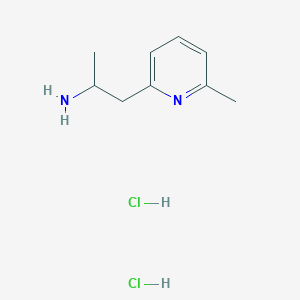
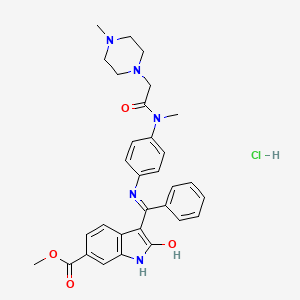
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
